6-Acrylamidohexanoic Acid: A Comprehensive Technical Guide
6-Acrylamidohexanoic Acid: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 6-Acrylamidohexanoic Acid, tailored for researchers, scientists, and drug development professionals. The guide details its synthesis, analytical characterization, and key applications, with a focus on its role in the formation of pH-responsive hydrogels for drug delivery and as a crucial reagent in advanced imaging techniques like expansion microscopy.
Core Chemical Properties
6-Acrylamidohexanoic Acid is a bifunctional molecule featuring a terminal carboxylic acid and an acrylamide group. This unique structure allows it to act as a versatile monomer in polymerization reactions and as a linker for bioconjugation.
Physicochemical Data
A summary of the key quantitative data for 6-Acrylamidohexanoic Acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 6-(prop-2-enoylamino)hexanoic acid | [1] |
| Synonyms | 6-(acryloylamino)hexanoic acid, N-Acryloyl-6-aminocaproic acid | [2] |
| CAS Number | 20766-85-2 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 89 °C | |
| Boiling Point | 417.5 ± 37.0 °C (Predicted) | |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.75 ± 0.10 (Predicted) | |
| Solubility | Soluble in Methanol |
Synthesis and Purification
The primary synthetic route to 6-Acrylamidohexanoic Acid involves the acylation of 6-aminohexanoic acid with acryloyl chloride.
Synthesis of 6-Acrylamidohexanoic Acid: Experimental Protocol
This protocol is adapted from a standard Schotten-Baumann reaction.
Materials:
-
6-Aminohexanoic acid
-
Acryloyl chloride
-
Sodium carbonate
-
Dioxane
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
Dissolve 6-aminohexanoic acid and sodium carbonate in water and cool the solution in an ice/NaCl bath.[3]
-
Separately, dissolve acryloyl chloride in dioxane.[3]
-
Add the acryloyl chloride solution dropwise to the cooled amino acid solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for a specified time at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a low pH.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification: Recrystallization
Purification of the crude 6-Acrylamidohexanoic Acid is typically achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5][6]
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.[5]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals.
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized 6-Acrylamidohexanoic Acid.
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the molecular structure. A representative ¹H-NMR spectrum of 6-Acrylamidohexanoic Acid would show characteristic peaks for the vinyl protons of the acryloyl group, the methylene protons of the hexanoic acid chain, and the amide proton.
Typical ¹H-NMR Data: A published ¹H-NMR spectrum for 6-Acrylamidohexanoic Acid is available for reference.[7]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of 6-Acrylamidohexanoic Acid will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the C=O stretching of the carboxylic acid, and the C=C stretching of the vinyl group. This non-destructive technique is suitable for analyzing the compound in its solid state.[8][9]
Applications in Research and Drug Development
The unique bifunctional nature of 6-Acrylamidohexanoic Acid makes it a valuable tool in various scientific disciplines.
pH-Responsive Hydrogels for Drug Delivery
6-Acrylamidohexanoic Acid can be polymerized, often with other monomers, to form hydrogels. The presence of the carboxylic acid group imparts pH-sensitivity to these hydrogels.[10][11][12] At pH values above the pKa of the carboxylic acid, the carboxylate groups become deprotonated, leading to electrostatic repulsion and swelling of the hydrogel. This property can be exploited for the controlled release of therapeutic agents.[11][13]
References
- 1. 6-Acrylamidohexanoic Acid | C9H15NO3 | CID 324200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Acrylamidohexanoic acid | 20766-85-2 [sigmaaldrich.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-ACRYLAMIDOHEXANOIC ACID(20766-85-2) 1H NMR spectrum [chemicalbook.com]
- 8. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Hydrogels in Drug Delivery [ebrary.net]
